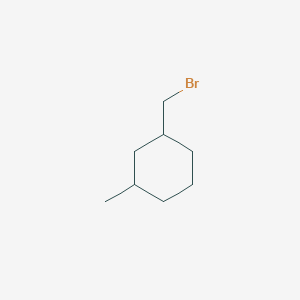

1-(Bromomethyl)-3-methylcyclohexane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-methylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Br/c1-7-3-2-4-8(5-7)6-9/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOJDDZASWXFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427380-37-7 | |

| Record name | 1-(bromomethyl)-3-methylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromomethyl 3 Methylcyclohexane

Direct Synthetic Routes

Direct synthetic approaches aim to introduce the bromomethyl group onto the 3-methylcyclohexane scaffold in a single or a few straightforward steps.

Halogenation Reactions

Halogenation, particularly bromination, is a common strategy for the direct synthesis of alkyl halides.

The free-radical bromination of alkanes is a well-established method for introducing a bromine atom. In the case of synthesizing 1-(bromomethyl)-3-methylcyclohexane, a potential starting material would be 1,3-dimethylcyclohexane. The reaction is typically initiated by light or a radical initiator. The mechanism proceeds through the formation of a bromine radical, which then abstracts a hydrogen atom from the cyclohexane (B81311) ring to form a carbon radical. This radical then reacts with a molecule of bromine to yield the brominated product and another bromine radical, propagating the chain reaction. youtube.comyoutube.com

The stability of the resulting radical intermediate is a key factor in determining the major product. youtube.combrainly.com Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. Therefore, the hydrogen atom that is abstracted will be the one that leads to the most stable radical intermediate.

Regioselectivity in free-radical bromination is the preference for reaction at a particular position in a molecule. wikipedia.org Due to the high selectivity of bromine radicals, bromination is highly regioselective, favoring the formation of the most stable carbon radical. youtube.comreddit.com For a substrate like 1,3-dimethylcyclohexane, hydrogen abstraction can occur at various positions on the ring or on the methyl groups. The most stable radical would be the tertiary radical formed by abstraction of the hydrogen at the C-1 or C-3 position. However, this would lead to the bromine being directly on the ring. To obtain this compound, abstraction of a hydrogen from one of the methyl groups is required, which would form a less stable primary radical. While less favored, this product can still be formed, and reaction conditions can sometimes be optimized to influence the product distribution.

Stereoselectivity refers to the preferential formation of one stereoisomer over another. bohrium.com In the context of free-radical bromination of a substituted cyclohexane, the approach of the bromine radical can be influenced by the existing stereochemistry of the starting material. The resulting carbon radical is often sp2 hybridized and planar, or a rapidly inverting sp3 hybrid, which can lead to a mixture of stereoisomers. reddit.com The subsequent attack by bromine can occur from either face of the planar radical, potentially leading to a racemic or diastereomeric mixture, depending on the specific substrate and the presence of other chiral centers. reddit.comyoutube.com

Conversion from Precursor Molecules

An alternative to direct bromination is the conversion of a precursor molecule that already possesses the desired carbon skeleton.

Derivatization from Cyclohexanemethanol Analogues

A highly effective and common method for synthesizing this compound is through the derivatization of (3-methylcyclohexyl)methanol (B1283380). This approach involves the conversion of the primary alcohol functional group into a bromide. This transformation can be achieved using a variety of reagents. organic-chemistry.orgyoutube.comlibretexts.orgchemistrysteps.com

Common reagents for this conversion include phosphorus tribromide (PBr₃) and thionyl chloride (SOCl₂) followed by bromide displacement. libretexts.org The reaction with PBr₃ is generally preferred for converting primary and secondary alcohols to alkyl bromides as it avoids the harsh acidic conditions of hydrobromic acid (HBr) which can lead to carbocation rearrangements. libretexts.orgchemistrysteps.com The mechanism typically involves the formation of a phosphite (B83602) ester intermediate, which is then displaced by a bromide ion in an Sₙ2 reaction. This generally results in an inversion of stereochemistry if the alcohol is chiral. chemistrysteps.com

Another effective method involves the use of triphenylphosphine (B44618) and a bromine source like carbon tetrabromide or N-bromosuccinimide, a reaction known as the Appel reaction. researchgate.net This reaction proceeds under mild and neutral conditions. researchgate.net

The use of hydrobromic acid (HBr) is also a viable method, particularly for primary alcohols. youtube.comchemistrysteps.com The alcohol is protonated by the acid to form a good leaving group (water), which is then displaced by the bromide ion. chemistrysteps.com

| Reagent | Reaction Conditions | Mechanism | Key Considerations |

| PBr₃ | Typically in an inert solvent like ether or dichloromethane. | Sₙ2 | Good for primary and secondary alcohols; avoids carbocation rearrangements. libretexts.org |

| HBr | Often used as an aqueous solution, sometimes with a phase-transfer catalyst. | Sₙ2 for primary alcohols, Sₙ1 for tertiary. chemistrysteps.com | Can cause rearrangements in secondary and tertiary systems. youtube.comlibretexts.org |

| SOCl₂ then NaBr | Two-step process, often in a polar aprotic solvent. | Sₙ2 | Good for converting alcohols to chlorides, followed by substitution. organic-chemistry.org |

| Appel Reaction (PPh₃, CBr₄) | Mild, neutral conditions. | Sₙ2-like | Effective for a wide range of alcohols. researchgate.net |

Optimized Synthesis Strategies

Optimizing the synthesis of this compound often involves selecting the most efficient and selective method based on the availability of starting materials and the desired purity of the final product. The conversion of (3-methylcyclohexyl)methanol is generally considered a more reliable and higher-yielding strategy compared to the direct free-radical bromination of 1,3-dimethylcyclohexane. This is because the regioselectivity of the alcohol-to-bromide conversion is absolute, targeting only the hydroxyl group, thus avoiding the formation of a mixture of constitutional isomers that can result from free-radical halogenation.

Further optimization can involve the careful selection of the brominating agent and reaction conditions to maximize yield and minimize side reactions. For instance, using milder reagents like PBr₃ or the Appel reaction can prevent unwanted side reactions that may occur under more acidic or higher temperature conditions. Purification of the final product, often through distillation or chromatography, is a crucial step in obtaining this compound of high purity.

Influence of Reagents and Catalysts on Reaction Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are profoundly influenced by the choice of brominating agent and any associated catalysts. Two principal pathways are the substitution of an alcohol and the allylic bromination of an alkene.

From Alcohols: The most direct route involves the conversion of (3-methylcyclohexyl)methanol to the desired alkyl bromide. This is typically achieved using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols into alkyl bromides. masterorganicchemistry.comlibretexts.org The reaction generally proceeds through an Sₙ2 mechanism, which involves a backside attack by the bromide ion on an activated alcohol-phosphorus intermediate. masterorganicchemistry.com This mechanism is advantageous as it typically avoids the carbocation rearrangements that can plague reactions with HBr. masterorganicchemistry.com For the synthesis of this compound from (3-methylcyclohexyl)methanol (a primary alcohol), PBr₃ offers a reliable method with high selectivity.

Hydrobromic Acid (HBr): While HBr can also convert alcohols to alkyl bromides, the reaction mechanism is dependent on the structure of the alcohol. masterorganicchemistry.com For primary alcohols, the reaction is generally Sₙ2. However, strong acidic conditions and heat can sometimes promote carbocation formation even with primary alcohols, or with any secondary alcohol impurities, leading to potential side products through rearrangement. youtube.com

From Alkenes: An alternative strategy is the allylic bromination of 3-methylcyclohexene (B1581247) using N-Bromosuccinimide (NBS). This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator like AIBN (azobisisobutyronitrile). libretexts.orgmasterorganicchemistry.com

N-Bromosuccinimide (NBS): NBS is the reagent of choice for allylic bromination because it provides a low, constant concentration of molecular bromine (Br₂), which favors radical substitution over the ionic addition of bromine across the double bond. libretexts.orgmasterorganicchemistry.com The reaction's selectivity is determined by the stability of the intermediate allylic radical. In the case of 3-methylcyclohexene, abstraction of an allylic hydrogen can occur at two different positions, leading to a resonance-stabilized radical. This results in a mixture of isomeric products. The reaction can produce 3-bromo-1-methylcyclohexene and 5-bromo-1-methylcyclohexene. quora.com Achieving high selectivity for this compound via this method is challenging due to the formation of these other constitutional isomers. winona.eduyoutube.com

The following table summarizes the influence of these key reagents:

| Reagent | Starting Material | Mechanism | Selectivity & Efficiency |

| PBr₃ | (3-methylcyclohexyl)methanol | Sₙ2 | High efficiency for primary alcohols; avoids carbocation rearrangements, leading to high selectivity for the desired product. |

| HBr | (3-methylcyclohexyl)methanol | Sₙ2 (for primary) / Sₙ1 | Good efficiency, but risk of carbocation rearrangements, potentially lowering selectivity. |

| NBS | 3-methylcyclohexene | Free Radical | Forms a resonance-stabilized allylic radical, leading to a mixture of constitutional isomers. Lower selectivity for a single product. quora.comwinona.edu |

Advanced Synthetic Techniques: Continuous Flow Methodologies

The translation of traditional batch synthesis into continuous flow processes represents a significant advancement in chemical manufacturing, offering enhanced safety, efficiency, and control. acs.org This methodology is applicable to the synthesis of this compound.

In a continuous flow setup, reactants are pumped through a network of tubes or channels, often passing through modules that control temperature, mixing, and pressure. For the synthesis of alkyl bromides, a flow system can be designed where the alcohol and brominating agent are mixed and then passed through a heated reactor coil.

Key advantages of applying flow chemistry to this synthesis include:

Enhanced Heat Transfer and Temperature Control: Reactions, particularly exothermic ones like brominations, can be precisely controlled, minimizing the formation of byproducts that can occur due to temperature fluctuations in large batch reactors.

Improved Safety: The small reaction volumes at any given time significantly reduce the risks associated with handling hazardous reagents like PBr₃ or exothermic reactions.

Increased Efficiency and Scalability: Once optimized, a flow system can be run for extended periods to produce large quantities of the target molecule with high consistency. The process is easily scalable by running the system for longer or by "numbering-up" (running multiple systems in parallel).

Precise Control of Reaction Time: The residence time of the reactants in the reactor coil can be finely tuned by adjusting the flow rate and the reactor volume, allowing for optimization of the reaction to maximize yield and minimize impurities.

For the allylic bromination with NBS, a flow reactor can incorporate a transparent section to allow for photochemical initiation, providing a consistent and uniform light source to the reaction mixture, which can be difficult to achieve in a large batch reactor. This leads to more reproducible results and potentially higher selectivity.

Reaction Mechanisms and Reactivity of the Bromomethyl Group

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. pearson.com The specific mechanism, whether S(_N)1 or S(_N)2, is a critical consideration in cyclohexyl systems. slideshare.net

Mechanistic Pathways: S(_N)1 and S(_N)2 Considerations in Cyclohexyl Systems

The primary nature of the carbon bearing the bromine atom in 1-(bromomethyl)-3-methylcyclohexane would typically favor an S(_N)2 mechanism. youtube.com This pathway involves a backside attack by the nucleophile, leading to a single, concerted step of bond formation and bond breaking. youtube.comyoutube.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.commasterorganicchemistry.com

However, the cyclohexane (B81311) ring introduces conformational considerations. For an S(_N)2 reaction to occur, the nucleophile must approach the electrophilic carbon from the side opposite to the leaving group. youtube.com The chair conformation of the cyclohexane ring and the position of the methyl group can create steric hindrance, potentially slowing down the S(_N)2 reaction. chemguide.co.uk

Under certain conditions, such as in the presence of a weak nucleophile and a polar protic solvent, an S(_N)1 mechanism might be possible. youtube.comacs.org This two-step mechanism involves the initial formation of a primary carbocation, which is generally unstable. youtube.comchemguide.co.uk However, the possibility of carbocation rearrangements, like a hydride shift, to form a more stable tertiary carbocation could make the S(_N)1 pathway more favorable. youtube.comdoubtnut.com The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate. youtube.commasterorganicchemistry.com

| Reaction Type | Substrate | Nucleophile | Solvent | Intermediate | Rate Law |

| S(_N)1 | Tertiary > Secondary > Primary | Weak | Polar Protic | Carbocation | Rate = k[Substrate] |

| S(_N)2 | Primary > Secondary > Tertiary | Strong | Polar Aprotic | Transition State | Rate = k[Substrate][Nucleophile] |

Stereochemical Outcomes, Including Inversion of Configuration

A key feature of the S(_N)2 reaction is the inversion of configuration at the stereocenter. doubtnut.com If the starting material is chiral, the product will have the opposite stereochemistry. In the case of this compound, which possesses stereocenters, an S(_N)2 reaction would lead to a predictable stereochemical outcome.

Conversely, the S(_N)1 mechanism proceeds through a planar carbocation intermediate. doubtnut.com This allows the nucleophile to attack from either face, leading to a mixture of enantiomers, often resulting in racemization. slideshare.net

Influence of Nucleophile Strength and Solvent Polarity

The strength of the nucleophile and the polarity of the solvent play a crucial role in determining the reaction pathway. smolecule.com

Nucleophile Strength: Strong nucleophiles, such as hydroxide (B78521) (OH) or cyanide (CN), favor the S(_N)2 mechanism as they are more likely to attack the electrophilic carbon directly. futurelearn.comlibretexts.org Weak nucleophiles, like water or alcohols, are less reactive and tend to favor the S(_N)1 pathway, where they attack the carbocation intermediate. libretexts.orgpearson.com

Solvent Polarity: Polar aprotic solvents, such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), are preferred for S(_N)2 reactions. youtube.comyoutube.com These solvents can solvate the cation but not the anion, leaving the nucleophile more reactive. youtube.com Polar protic solvents, like water or ethanol, are ideal for S(_N)1 reactions because they can stabilize both the carbocation intermediate and the leaving group through hydrogen bonding. youtube.comyoutube.com This solvation facilitates the ionization step of the S(_N)1 mechanism. youtube.com

| Solvent Type | S(_N)1 | S(_N)2 |

| Polar Protic | Favored | Disfavored |

| Polar Aprotic | Disfavored | Favored |

| Nonpolar | Disfavored | Disfavored |

Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, leading to the formation of unsaturated cyclohexane derivatives. smolecule.com These reactions are favored by the use of strong, bulky bases. vaia.com

Formation of Unsaturated Cyclohexane Derivatives

Elimination reactions of this compound can yield different alkene products depending on which proton is removed. Possible products include 1-methylene-3-methylcyclohexane and 1,3-dimethylcyclohexene. The formation of these unsaturated derivatives introduces a double bond into the cyclohexane ring system. ppor.az

Regiochemical Control in Elimination Pathways

The regiochemistry of elimination reactions is governed by Zaitsev's and Hofmann's rules. libretexts.orglibretexts.org

Zaitsev's Rule: This rule predicts that the more substituted (and therefore more stable) alkene will be the major product. khanacademy.orglumenlearning.com In the case of this compound, elimination leading to 1,3-dimethylcyclohexene would be the Zaitsev product.

Hofmann's Rule: This rule applies when a bulky base is used. vaia.com The steric hindrance of the base favors the removal of the less hindered proton, leading to the formation of the less substituted alkene as the major product. libretexts.org For this compound, this would result in the formation of 1-methylene-3-methylcyclohexane.

The choice of base is therefore critical in controlling the regiochemical outcome of the elimination reaction. A small, strong base like sodium ethoxide would favor the Zaitsev product, while a bulky base like potassium tert-butoxide would favor the Hofmann product. khanacademy.org Furthermore, for an E2 elimination to occur, the proton to be removed must be anti-periplanar to the leaving group, a conformational requirement that is particularly important in cyclohexane systems. libretexts.org

Alkylating Agent Behavior

This compound serves as an effective alkylating agent, a molecule that facilitates the transfer of an alkyl group to another molecule. This reactivity stems from the presence of the bromomethyl group (-CH₂Br). The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the bromine atom, which polarizes the C-Br bond. This makes the carbon atom susceptible to attack by nucleophiles.

The primary mechanism for its alkylating behavior is the S_N2 (bimolecular nucleophilic substitution) reaction. In this process, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion as a leaving group. This reaction proceeds in a single, concerted step. masterorganicchemistry.com The rate of this reaction is dependent on the concentration of both the alkylating agent and the nucleophile.

A prominent example of this behavior is the Williamson ether synthesis, where an alkoxide acts as the nucleophile to form an ether. masterorganicchemistry.comvaia.com For instance, the reaction of this compound with an alkoxide, such as sodium ethoxide, would yield (3-methylcyclohexyl)methyl ethyl ether. Given that the bromine is on a primary carbon, this S_N2 reaction is generally efficient. masterorganicchemistry.com

Another significant reaction highlighting its role as an alkylating agent precursor is the formation of a Grignard reagent. wikipedia.orgscienceinfo.com By reacting this compound with magnesium metal in an ether solvent, (3-methylcyclohexyl)methylmagnesium bromide is formed. wikipedia.orgyoutube.com This Grignard reagent can then act as a potent nucleophilic alkylating agent, reacting with various electrophiles like carbonyl compounds to form new carbon-carbon bonds. scienceinfo.com

The following table summarizes the expected alkylating reactions of this compound.

| Reaction Type | Reactant | Expected Product | Mechanism |

| Williamson Ether Synthesis | Sodium Ethoxide | (3-methylcyclohexyl)methyl ethyl ether | S_N2 |

| Grignard Reagent Formation | Magnesium | (3-methylcyclohexyl)methylmagnesium bromide | Radical |

| Alkylation via Grignard | (3-methylcyclohexyl)methylmagnesium bromide + Formaldehyde | 2-(3-methylcyclohexyl)ethanol | Nucleophilic Addition |

Other Transformational Pathways

While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the chemical behavior of similar primary alkyl bromides suggests potential oxidation pathways. The bromomethyl group can be oxidized to the corresponding aldehyde or carboxylic acid under appropriate conditions.

Strong oxidizing agents could potentially convert the -CH₂Br group into a carboxylic acid, 3-methylcyclohexanecarboxylic acid. However, the conditions required for such a transformation might also lead to side reactions, including the oxidation of the cyclohexane ring itself.

Milder oxidation methods, possibly involving reagents like dimethyl sulfoxide (DMSO) in the Kornblum oxidation, could potentially yield 3-methylcyclohexanecarbaldehyde. This reaction typically involves the displacement of the bromide by DMSO, followed by elimination.

Carbocation rearrangements are common in reactions involving carbocation intermediates, such as in S_N1 and E1 reactions. wizeprep.comlibretexts.org These rearrangements, typically 1,2-hydride or 1,2-alkyl shifts, occur to form a more stable carbocation (tertiary > secondary > primary). wizeprep.comlibretexts.org

For this compound, the direct formation of a primary carbocation at the bromomethyl carbon upon departure of the bromide ion is highly unfavorable. Therefore, under conditions that would typically favor an S_N1 or E1 pathway (e.g., solvolysis in a polar protic solvent), the reaction is more likely to proceed via an S_N2 or E2 mechanism.

However, if a constitutional isomer such as 1-bromo-3-methylcyclohexane (B79242) were subjected to these conditions, a secondary carbocation would form. This secondary carbocation could then potentially undergo a 1,2-hydride shift to form a more stable tertiary carbocation, leading to a mixture of rearranged products. libretexts.orgyoutube.com For this compound itself, significant rearrangement reactions originating from the initial structure are less likely due to the instability of the primary carbocation that would need to form.

Chemical Stability and Decomposition Pathways

The chemical stability of this compound is influenced by factors such as temperature and the presence of other chemical agents. Like many alkyl halides, it is a combustible solid. sigmaaldrich.comsigmaaldrich.com

Upon heating, or in the presence of a strong, non-nucleophilic base, this compound is expected to undergo elimination reactions, primarily through an E2 mechanism. This would lead to the formation of methylenecyclohexane (B74748) derivatives. For instance, reaction with a bulky base like potassium tert-butoxide would favor the abstraction of a proton from the carbon adjacent to the bromomethyl group, leading to the formation of (isopropenyl)cyclopentane or related isomers, depending on the reaction conditions and the specific base used. vaia.commasterorganicchemistry.com

Thermal decomposition or combustion of this compound can produce a range of hazardous substances. Based on its elemental composition (carbon, hydrogen, and bromine), the primary hazardous decomposition products include:

Carbon monoxide (CO) : An odorless, colorless, and highly toxic gas formed from incomplete combustion.

Carbon dioxide (CO₂) : A product of complete combustion.

Hydrogen halides : Specifically, hydrogen bromide (HBr), which is a corrosive and toxic gas.

To ensure safety and stability, this compound should be stored away from incompatible materials. The primary classes of incompatible materials include:

Strong oxidizing agents : These can react violently with the compound, potentially leading to fire or explosion. The hydrocarbon portion of the molecule is susceptible to oxidation.

Strong bases : As mentioned, strong bases can induce elimination reactions. vaia.com If the base is also a strong nucleophile, substitution reactions will compete with elimination. The use of bulky, non-nucleophilic bases will favor elimination. masterorganicchemistry.com

The following table summarizes the known and expected reactivity with incompatible materials.

| Incompatible Material | Potential Hazard | Resulting Reaction |

| Strong Oxidizing Agents | Fire and/or explosion | Oxidation of the alkyl group |

| Strong Bases (e.g., NaOH) | Formation of alkenes and/or alcohols | E2 Elimination / S_N2 Substitution |

| Bulky Bases (e.g., KOtBu) | Formation of alkenes | E2 Elimination (Hofmann/Zaitsev) |

Spectroscopic Characterization Techniques in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for probing the local electronic environment of individual atoms within a molecule. For 1-(Bromomethyl)-3-methylcyclohexane, both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is complex due to the presence of multiple stereoisomers (cis and trans) and the conformational flexibility of the cyclohexane (B81311) ring. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the proton signals provide a wealth of information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CH₃ | ~0.9 | Doublet |

| Cyclohexane Ring Protons | 0.8 - 2.0 | Multiplets |

| -CH₂Br | 3.2 - 3.4 | Doublet |

Note: This is a predicted table based on analogous compounds.

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule, offering a clear picture of the carbon framework. For this compound, eight distinct carbon signals are expected in the broadband-decoupled spectrum, corresponding to the six carbons of the cyclohexane ring, the methyl group carbon, and the bromomethyl carbon.

The chemical shift of the bromomethyl carbon is anticipated to be in the range of 35-45 ppm. The carbons of the cyclohexane ring will resonate between 20 and 50 ppm, with their specific shifts influenced by the positions of the methyl and bromomethyl substituents. The methyl carbon will appear at approximately 22 ppm.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ | ~22 |

| Cyclohexane Ring Carbons | 20 - 50 |

| -CH₂Br | 35 - 45 |

Note: This is a predicted table based on analogous compounds and general 13C NMR chemical shift correlations. libretexts.orgsigmaaldrich.com

The cyclohexane ring in this compound exists in a dynamic equilibrium between two chair conformations. The substituents (bromomethyl and methyl groups) can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by steric interactions.

Variable Temperature (VT) NMR spectroscopy is a powerful technique used to study such conformational equilibria. hmdb.calibretexts.orgchemicalbook.com By recording NMR spectra at different temperatures, it is possible to slow down the rate of chair-chair interconversion. At low temperatures, the exchange becomes slow on the NMR timescale, and separate signals for the axial and equatorial conformers can be observed. The integration of these signals allows for the determination of the equilibrium constant and the free energy difference (ΔG) between the conformers. Such studies on substituted cyclohexanes have been crucial in understanding the principles of conformational analysis. drugbank.com For this compound, VT-NMR would enable the quantification of the energetic preference for the conformer with the bulky bromomethyl and methyl groups in the more stable equatorial positions.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural components. The most prominent features would be the C-H stretching vibrations of the cyclohexane and methyl groups, typically appearing in the 2850-2960 cm⁻¹ region.

A key diagnostic band for this compound is the C-Br stretching vibration, which is expected to appear in the fingerprint region of the spectrum, typically between 515 and 690 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org The presence of a -CH₂Br group also gives rise to a characteristic C-H wagging vibration in the 1150-1300 cm⁻¹ range. orgchemboulder.com

Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (sp³) | 2850 - 2960 | Strong |

| C-H Bend | 1440 - 1470 | Medium |

| C-H Wag (-CH₂Br) | 1150 - 1300 | Medium |

| C-Br Stretch | 515 - 690 | Medium to Strong |

Note: This table is based on general characteristic IR frequencies for alkyl halides and cyclohexanes. missouri.eduupenn.eduweebly.com

Raman spectroscopy is a complementary technique to IR spectroscopy. A key principle of Raman spectroscopy is that a vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. fiveable.me For this compound, the symmetric stretching and bending vibrations are expected to be strong in the Raman spectrum.

The C-Br stretching vibration is also Raman-active and would be observable in the low-frequency region of the spectrum. cdnsciencepub.com Raman spectroscopy can be particularly useful for studying the conformational isomers of this compound, as the vibrational frequencies of the different conformers may be distinct. cdnsciencepub.com While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing the non-polar hydrocarbon backbone of the molecule. upenn.edu

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides definitive evidence of its molecular weight and offers insights into its structure through the analysis of fragmentation patterns.

In electron impact (EI) mass spectrometry, a sample is bombarded with high-energy electrons, causing the molecule to ionize and break apart into smaller, charged fragments. The resulting mass spectrum displays the relative abundance of these fragments, creating a unique fingerprint for the compound.

The molecular formula of this compound is C8H15Br. uni.lunih.gov A key feature in its mass spectrum is the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2. youtube.comwpmucdn.com This is the characteristic isotopic signature of a bromine-containing compound, due to the natural abundance of its two stable isotopes, 79Br (50.5%) and 81Br (49.5%). wpmucdn.com The molecular weight of the compound is approximately 191.11 g/mol . sigmaaldrich.com Therefore, these molecular ion peaks would appear at m/z 190 and 192.

The fragmentation of this compound is expected to follow logical pathways based on the principles observed for alkyl halides and cycloalkanes. libretexts.orgwhitman.edu The most prominent fragmentation pathways include:

Loss of a Bromine Radical: The cleavage of the C-Br bond is a common fragmentation pathway, resulting in the loss of a bromine radical (•Br). This would produce a cation at m/z 111 (190 - 79 or 192 - 81), corresponding to the [C8H15]+ fragment (the methylcyclohexylmethyl cation).

Loss of the Bromomethyl Group: Cleavage of the bond between the cyclohexane ring and the bromomethyl group can occur. This would lead to a fragment corresponding to the methylcyclohexyl cation [C7H13]+ at m/z 97.

Loss of a Methyl Group: Fragmentation can also involve the loss of the methyl group from the cyclohexane ring, leading to a peak at M-15. youtube.com This would result in fragment ions at m/z 175 and 177.

Cyclohexane Ring Fragmentation: Like other substituted cyclohexanes, the ring itself can fragment, typically by losing successive ethylene (B1197577) units (CH2CH2), resulting in a series of peaks separated by 14 mass units. libretexts.org

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge Ratio) | Proposed Fragment Identity | Notes |

| 190 / 192 | [C8H15Br]+• (Molecular Ion) | The M+ and M+2 peaks, characteristic of a monobrominated compound. youtube.comwpmucdn.com |

| 175 / 177 | [C7H12Br]+ | Resulting from the loss of a methyl radical (•CH3). youtube.com |

| 111 | [C8H15]+ | Resulting from the loss of a bromine radical (•Br). |

| 97 | [C7H13]+ | The methylcyclohexyl cation, from cleavage of the C-C bond to the CH2Br group. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential two-part analytical method used to separate, identify, and quantify components within a sample. It is the standard technique for assessing the purity of volatile and semi-volatile compounds like this compound. nih.gov

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the sample through a long, thin capillary column. maxapress.com The column's inner surface is coated with a stationary phase that interacts differently with various components, causing them to separate based on their boiling points and polarity. As each separated component exits the column, it enters the mass spectrometer, which generates a mass spectrum for identification.

For this compound, GC-MS is crucial for:

Purity Assessment: The primary peak in the chromatogram corresponds to the target compound. The area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.

Isomer Identification: The synthesis of this compound can potentially yield a mixture of cis and trans diastereomers. These isomers often have slightly different physical properties and can be separated by the GC column, appearing as distinct, closely spaced peaks. GC-MS can also distinguish positional isomers (e.g., 1-(bromomethyl)-2-methylcyclohexane (B1527876) or 1-(bromomethyl)-4-methylcyclohexane) that might be present as impurities.

Detection of Contaminants: The technique can detect residual starting materials, solvents, or by-products from the synthesis process, ensuring the final product meets required quality standards.

Table 2: Typical GC-MS Operating Parameters for Analysis

| Parameter | Typical Setting | Purpose |

| GC Column | Capillary column (e.g., VF-5 MS, 30 m x 0.25 mm) | Separates the components of the injected sample. maxapress.com |

| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) | Transports the sample through the column. maxapress.com |

| Injector Mode | Splitless or Split | Introduces the sample onto the column. maxapress.com |

| Oven Program | Temperature ramp (e.g., 50°C hold, then ramp to 300°C) | Controls the separation by managing the volatility of components. nih.gov |

| MS Ionization | Electron Impact (EI) at 70 eV | Fragments the molecules for mass analysis. |

| MS Detector | Quadrupole or Ion Trap | Scans and detects the m/z of the fragment ions. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which can then be mathematically analyzed to generate a detailed model of the molecular structure.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide unparalleled structural detail, including:

Unambiguous Stereochemistry: It would confirm the relative orientation (cis or trans) of the bromomethyl and methyl groups on the cyclohexane ring.

Conformational Analysis: The analysis would reveal the preferred conformation of the cyclohexane ring (e.g., chair, boat, or twist-boat) in the solid state and the exact positioning of the substituents (axial or equatorial).

Precise Bond Parameters: It would yield highly accurate measurements of all bond lengths and bond angles within the molecule.

Intermolecular Interactions: The data would show how individual molecules pack together in the crystal lattice, revealing any significant intermolecular forces.

Despite its power, a search of publicly available scientific literature and crystallographic databases indicates that no X-ray crystal structure determination for this compound has been reported to date. While the compound is available commercially as a solid, sigmaaldrich.com its crystallographic data remains uncharacterized in the public domain.

Conformational Analysis and Stereochemical Studies

Conformational Preferences of the Cyclohexane (B81311) Ring

The cyclohexane ring in 1-(bromomethyl)-3-methylcyclohexane exists predominantly in a chair conformation to minimize angle and torsional strain. The presence of two substituents on the ring leads to the possibility of different conformational isomers, with the relative stability of each being determined by the steric interactions between the substituents and the ring atoms.

Substituents on a cyclohexane ring can occupy two distinct positions: axial and equatorial. lumenlearning.comfiveable.meopenstax.orglibretexts.org Axial bonds are parallel to the principal axis of the ring, while equatorial bonds point away from the center of the ring. lumenlearning.comfiveable.meopenstax.orglibretexts.org Due to steric hindrance, specifically 1,3-diaxial interactions, substituents generally prefer the more spacious equatorial position. lumenlearning.comlibretexts.orgpressbooks.pub

In the case of this compound, both cis and trans isomers exist, and each can undergo a ring flip to interconvert between two chair conformations.

For cis-1-(bromomethyl)-3-methylcyclohexane , one conformer will have both the bromomethyl and methyl groups in equatorial positions (diequatorial), while the ring-flipped conformer will have both groups in axial positions (diaxial). The diequatorial conformer is significantly more stable due to the avoidance of destabilizing 1,3-diaxial interactions. spcmc.ac.in

For trans-1-(bromomethyl)-3-methylcyclohexane , one conformer will have the bromomethyl group in an axial position and the methyl group in an equatorial position (axial-equatorial), while the ring-flipped conformer will have the bromomethyl group in an equatorial position and the methyl group in an axial position (equatorial-axial). spcmc.ac.in The relative stability of these two conformers depends on the relative steric bulk of the bromomethyl and methyl groups.

Rotational Isomerism of the Bromomethyl Group

Free Energy Differences and A-Values in Substituted Cyclohexyl Systems

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value, which corresponds to the difference in Gibbs free energy (ΔG°) between the two conformations. masterorganicchemistry.comwikipedia.org Larger A-values indicate a stronger preference for the equatorial position. masterorganicchemistry.comwikipedia.org

The A-values for a methyl group and a bromine atom are well-established:

| Substituent | A-value (kcal/mol) |

| -CH₃ | 1.7 |

| -Br | 0.38 - 0.48 |

For disubstituted cyclohexanes, the relative stability of the conformers can be estimated by considering the additive nature of the A-values.

For cis-1-(bromomethyl)-3-methylcyclohexane , the energy difference between the diaxial and diequatorial conformers is approximately the sum of the A-values of the two groups, which would be roughly 2.13 kcal/mol (using an average A-value of 0.43 kcal/mol for bromine). This large energy difference indicates that the diequatorial conformer is highly favored.

For trans-1-(bromomethyl)-3-methylcyclohexane , the energy difference between the two conformers (axial-equatorial and equatorial-axial) is the difference between the A-values of the two substituents. The conformer with the larger group (in this case, the methyl group) in the equatorial position will be more stable. The energy difference would be approximately 1.7 kcal/mol - 0.43 kcal/mol = 1.27 kcal/mol.

| Isomer | Conformer 1 | Conformer 2 | More Stable Conformer | Estimated ΔG° (kcal/mol) |

| cis | diequatorial | diaxial | diequatorial | ~2.13 |

| trans | -CH₂Br (eq), -CH₃ (ax) | -CH₂Br (ax), -CH₃ (eq) | -CH₂Br (ax), -CH₃ (eq) | ~1.27 |

Dynamic Conformational Processes

At room temperature, the different chair conformations of this compound are in rapid equilibrium through a process called a ring flip or chair interconversion. lumenlearning.comopenstax.orgmasterorganicchemistry.com During a ring flip, axial substituents become equatorial, and equatorial substituents become axial. lumenlearning.comopenstax.orgmasterorganicchemistry.com This process has a significant energy barrier, passing through higher-energy transition states such as the half-chair and boat conformations. Despite the rapid interconversion, the equilibrium will favor the more stable conformer(s) with lower steric strain. The population of each conformer at equilibrium is determined by the free energy difference between them.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules with high accuracy.

Electronic Structure Analysis

The electronic structure of 1-(bromomethyl)-3-methylcyclohexane dictates its fundamental chemical properties. Analysis of the molecular orbitals (MOs), electron density, and electrostatic potential provides insights into its reactivity. In a molecule like this, the highest occupied molecular orbital (HOMO) is likely to be associated with the bromine atom's lone pairs, making this region susceptible to electrophilic attack. Conversely, the lowest unoccupied molecular orbital (LUMO) would be centered around the antibonding σ* orbital of the C-Br bond, indicating the site for nucleophilic attack.

The electronegativity of the bromine atom induces a significant dipole moment in the molecule, with electron density being drawn towards the bromine. This polarization is a key factor in its reactivity, particularly in reactions like nucleophilic substitutions.

Note: These are illustrative values based on calculations of similar bromo-alkanes and are not specific experimental or calculated values for this compound.

Energetic Landscape of Conformers

This compound can exist in various conformations due to the flexibility of the cyclohexane (B81311) ring and rotation around the C-C bond of the bromomethyl group. The most stable conformations are the chair forms. For a disubstituted cyclohexane like this, there are cis and trans isomers, each with two possible chair conformations that can interconvert via a "ring flip."

Table 2: Estimated Relative Energies of Conformers for a Disubstituted Cyclohexane (Illustrative)

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Predominant at Equilibrium |

|---|---|---|---|

| trans-1,4-diequatorial | eq, eq | 0 (most stable) | Yes |

| trans-1,4-diaxial | ax, ax | ~5.5 | No |

| cis-1,4-equatorial, axial | eq, ax | ~1.8 | Yes |

| cis-1,4-axial, equatorial | ax, eq | ~1.8 | Yes |

Note: This table illustrates the general principles of conformational analysis for a disubstituted cyclohexane and does not represent specific calculated values for this compound.

Transition State Analysis for Reaction Pathways

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification and characterization of transition states. github.iolibretexts.org For this compound, a key reaction pathway to study would be the S_N2 (bimolecular nucleophilic substitution) reaction, where a nucleophile attacks the carbon atom bonded to the bromine, displacing the bromide ion.

Transition state analysis for such a reaction would involve locating the saddle point on the potential energy surface corresponding to the highest energy point along the reaction coordinate. github.io The geometry of the transition state would feature a partially formed bond between the nucleophile and the carbon, and a partially broken C-Br bond. libretexts.org The energy of this transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in the reaction rate. libretexts.org

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

For larger systems or longer timescale phenomena, molecular mechanics and dynamics simulations are often employed.

Conformational Search and Energy Minimization

Molecular mechanics (MM) methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally less expensive than quantum chemical calculations and are well-suited for exploring the conformational landscape of flexible molecules like this compound.

A conformational search involves systematically or randomly sampling different molecular geometries to find all possible low-energy conformers. This is followed by energy minimization to locate the nearest local energy minimum on the potential energy surface. Such studies would confirm that the chair conformations are the most stable and would provide the geometries and relative energies of the various chair, twist-boat, and boat conformers.

Solvent Effects in Theoretical Models

The properties and reactivity of a molecule can be significantly influenced by the solvent. Theoretical models can account for solvent effects in two primary ways: explicit and implicit solvation models.

In an explicit solvent model, individual solvent molecules are included in the simulation, providing a detailed, atomistic description of solute-solvent interactions. This approach is computationally intensive but can capture specific interactions like hydrogen bonding.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. sciforum.net This approach is computationally more efficient and is effective at capturing the bulk electrostatic effects of the solvent on the solute. For a polar molecule like this compound, the presence of a polar solvent would be expected to stabilize conformations with a larger dipole moment. The choice of solvent can also influence the rates of reactions, such as S_N2, by stabilizing or destabilizing the reactants and the transition state to different extents. sciforum.net

Prediction of Spectroscopic Parameters

The spectroscopic parameters of this compound, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, can be effectively predicted using computational chemistry methods. These theoretical approaches provide valuable insights into the molecule's structure and electronic properties, aiding in the interpretation of experimental data. Density Functional Theory (DFT) is a widely used method for these predictions, often employing functionals such as B3LYP in conjunction with various basis sets.

Research into the computational analysis of related halogenated and substituted cyclohexanes demonstrates the power of these predictive methods. For instance, studies on halogenated silacyclohexanes have utilized DFT and Møller–Plesset perturbation theory (MP2) to determine conformational energies and structural parameters. acs.orgacs.orgelsevierpure.com Similarly, detailed investigations into the prediction of NMR chemical shifts for complex organic molecules often rely on DFT calculations, which can achieve a high degree of accuracy when appropriate functionals and basis sets are chosen. nih.gov

The prediction process for this compound would involve several key steps. First, the 3D structure of both the cis and trans isomers would be optimized to find their lowest energy conformations. Following this, calculations to predict the ¹H and ¹³C NMR chemical shifts, as well as the vibrational frequencies for the IR spectrum, would be performed on these optimized structures. The results of these calculations provide a theoretical spectrum that can be compared with experimental findings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Theoretical chemical shifts (δ) for the different protons in both cis and trans-1-(bromomethyl)-3-methylcyclohexane can be calculated. These predictions would account for the different electronic environments of the axial and equatorial protons on the cyclohexane ring, the protons on the bromomethyl group, and the protons of the methyl group.

Below is a representative table of predicted ¹H NMR chemical shifts for the cis and trans isomers of this compound, based on typical values for similar structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Isomers

| Proton | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |

|---|---|---|

| CH-Br | 3.30 - 3.45 | 3.35 - 3.50 |

| CH-CH₃ | 1.60 - 1.75 | 1.65 - 1.80 |

| Cyclohexane Ring Protons | 0.90 - 2.10 | 0.95 - 2.15 |

Note: These are illustrative values. Actual predicted values would be generated from specific computational chemistry software.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments. Computational methods can predict the chemical shifts for each carbon atom in this compound. The predicted shifts would differentiate between the carbon of the bromomethyl group, the carbons of the cyclohexane ring, and the methyl carbon.

The following table illustrates the kind of data that would be generated from a computational prediction of the ¹³C NMR spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers

| Carbon | Predicted Chemical Shift (ppm) - cis Isomer | Predicted Chemical Shift (ppm) - trans Isomer |

|---|---|---|

| C-Br | 35 - 40 | 36 - 41 |

| C1 (ring) | 40 - 45 | 41 - 46 |

| C2/C6 (ring) | 30 - 35 | 31 - 36 |

| C3 (ring) | 32 - 37 | 33 - 38 |

| C4/C5 (ring) | 25 - 30 | 26 - 31 |

Note: These are illustrative values. Actual predicted values would be generated from specific computational chemistry software.

Predicted IR Spectral Data

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. Theoretical calculations can predict the vibrational modes and their corresponding frequencies. For this compound, key predicted absorptions would include C-H stretching and bending vibrations for the cyclohexane ring and methyl group, and the C-Br stretching vibration.

A table of predicted significant IR absorption frequencies is presented below.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretch (sp³ CH, CH₂, CH₃) | 2850 - 3000 |

| C-H Bend (CH₂, CH₃) | 1350 - 1470 |

Note: These are illustrative values. Actual predicted values would be generated from specific computational chemistry software.

Applications and Research Trajectories in Advanced Organic Synthesis

Role as a Key Intermediate in Multi-step Synthesis of Complex Molecules

The utility of a chemical compound as a key intermediate in multi-step synthesis is typically established through its documented use in the total synthesis of natural products or complex target molecules. In such syntheses, intermediates are crucial stepping stones, allowing for the sequential and controlled construction of a molecule's architecture. However, extensive searches of chemical literature databases yield no specific examples where 1-(Bromomethyl)-3-methylcyclohexane serves as a pivotal intermediate. The reactivity of the bromomethyl group suggests its potential for nucleophilic substitution reactions, a common strategy for building molecular complexity. Yet, there is a lack of published research demonstrating the application of this particular compound in this capacity for the synthesis of intricate molecules.

Integration into Complex Molecular Architectures

The incorporation of cyclic fragments is a common strategy in medicinal chemistry and materials science to impart specific conformational constraints and physicochemical properties to a molecule. The 3-methylcyclohexylmethane core of this compound could, in principle, be integrated into larger and more complex molecular architectures. This could be envisioned in the synthesis of new pharmaceutical agents, polymers, or functional materials. Nevertheless, a review of the available scientific data does not provide any concrete examples of this compound being utilized for such purposes. The scientific community has yet to report on the successful integration of the 1-(bromomethyl)-3-methylcyclohexyl moiety into larger, functional molecular systems.

Potential Contributions to Specialized Research Areas

Materials Science Applications (e.g., Polymers, Advanced Materials)

In the realm of materials science, the incorporation of cyclic moieties like the 3-methylcyclohexyl group into polymer backbones can impart unique thermal and mechanical properties. 1-(Bromomethyl)-3-methylcyclohexane can serve as a monomer or a modifying agent in the synthesis of various polymers.

The bromomethyl group is a versatile functional handle for polymerization reactions. For instance, it can be converted to a nucleophilic group or used directly in substitution reactions to form polymer chains. The 3-methylcyclohexyl group can enhance the polymer's thermal stability, glass transition temperature (Tg), and hydrophobicity. These properties are desirable in the development of advanced materials such as engineering plastics, high-performance coatings, and specialized membranes.

Detailed Research Findings:

While specific research exclusively detailing the use of this compound in polymer synthesis is not extensively documented in publicly available literature, the principles of polymer chemistry suggest its utility. The compound could be used to introduce the 3-methylcyclohexylmethyl pendant group into various polymer architectures. This could be achieved through:

Polymerization of a derived monomer: The bromomethyl group can be transformed into a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. The resulting monomer could then be polymerized to yield polymers with the 3-methylcyclohexylmethyl side chain.

Post-polymerization modification: A pre-existing polymer with reactive sites could be functionalized using this compound. For example, a polymer containing hydroxyl or amino groups could be alkylated with this compound.

The resulting polymers would be expected to exhibit modified properties compared to their parent polymers without the 3-methylcyclohexylmethyl group. For instance, the bulky and non-polar nature of the substituent could increase the polymer's free volume and decrease its crystallinity, potentially affecting its optical and barrier properties.

Exploratory Research in Medicinal Chemistry Contexts (e.g., Drug Development, Bioactive Molecules)

In medicinal chemistry, the 3-methylcyclohexyl moiety can be found in the structure of some bioactive molecules. The lipophilic nature of the cyclohexane (B81311) ring can enhance a drug candidate's ability to cross cell membranes and interact with biological targets. This compound serves as a key intermediate for introducing the 3-methylcyclohexylmethyl scaffold into potential drug molecules. sigmaaldrich.com

The bromomethyl group allows for the facile attachment of this scaffold to various core structures through nucleophilic substitution reactions. echemi.com This enables the systematic exploration of how the 3-methylcyclohexylmethyl group influences the pharmacological properties of a lead compound, a process known as structure-activity relationship (SAR) studies.

Detailed Research Findings:

There is limited direct research published on the synthesis of specific drug candidates using this compound. However, its potential is evident from the established role of similar cycloalkyl moieties in medicinal chemistry. The compound can be used to synthesize a variety of derivatives for biological screening. For example, it can react with amines, phenols, thiols, and other nucleophiles to generate a library of compounds with diverse functionalities.

The introduction of the 3-methylcyclohexylmethyl group can impact a molecule's:

Lipophilicity: This can affect absorption, distribution, metabolism, and excretion (ADME) properties.

Binding Affinity: The size and shape of the group can influence how a molecule fits into the binding pocket of a target protein.

Metabolic Stability: The cycloalkyl group can block sites of metabolism, potentially increasing the half-life of a drug.

While speculative without direct experimental data, it is plausible that derivatives of this compound could be investigated for a range of therapeutic areas where lipophilic scaffolds are known to be beneficial.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of alkyl halides often involves reagents and conditions that are not environmentally benign. A significant future direction is the development of novel and sustainable synthetic routes to 1-(bromomethyl)-3-methylcyclohexane.

Current and Future Approaches:

Green Chemistry Principles: Research is increasingly focused on methods that reduce waste and avoid hazardous substances. This includes the use of solvent-free reactions, such as those conducted by ball milling, which have emerged as a promising alternative to traditional solution-based chemistry. rsc.org

Biocatalysis: The use of enzymes in organic synthesis offers high selectivity under mild conditions. rsc.org Developing biocatalytic pathways for the halogenation of substrates like 3-methyl-methylenecyclohexane could provide a highly sustainable route to this compound.

Plasma-Microdroplet Technology: Recent innovations, such as integrated plasma-microdroplet approaches, offer efficient methods for the functionalization of alkanes under mild conditions. acs.orgacs.org Adapting this technology for the specific bromination of methylcyclohexane (B89554) derivatives could represent a significant leap forward. acs.org

Organocatalysis: Organocatalytic domino or cascade reactions have proven to be a powerful strategy for the asymmetric synthesis of complex functionalized cyclohexanes from simple precursors. nih.gov Future work could tailor these catalysts for the specific and stereocontrolled introduction of a bromomethyl group.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Challenges |

| Conventional Halogenation | Well-established, high yields | Use of hazardous reagents, solvent waste |

| Green Mechanochemistry | Solvent-free, reduced waste rsc.org | Scalability, reaction monitoring |

| Biocatalysis | High selectivity, mild conditions rsc.org | Enzyme discovery and engineering, substrate scope |

| Plasma-Microdroplet | Mild conditions, high efficiency acs.org | Equipment specificity, mechanistic complexity |

| Organocatalysis | Stereocontrol, simple precursors nih.gov | Catalyst development, substrate activation |

Deeper Mechanistic Understanding of Complex Transformations

This compound can participate in a variety of reactions, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). youtube.comlibretexts.org The outcome of these reactions is highly dependent on factors such as the nature of the nucleophile/base, solvent, and steric hindrance.

Future research must focus on a deeper mechanistic understanding of these transformations. For instance, in reactions with a nucleophile, a key question is whether the reaction will proceed via substitution or elimination. libretexts.org The secondary nature of the carbon bearing the bromine in this compound makes it susceptible to both SN2 and SN1 pathways, depending on the strength of the nucleophile. youtube.com

Key Research Questions:

What is the precise balance between SN1/SN2 and E1/E2 pathways under various conditions?

How does the conformational flexibility of the cyclohexane (B81311) ring influence reaction rates and product distributions? libretexts.org

Can reaction conditions be fine-tuned to favor a single, desired product with high selectivity?

Mechanistic studies, potentially involving kinetic analysis and computational modeling, are crucial for answering these questions and gaining predictive control over the reactivity of this compound. rsc.org

Advanced Spectroscopic Characterization of Intermediates

Many of the reactions involving this compound proceed through short-lived intermediates, such as carbocations in SN1/E1 reactions. libretexts.org The direct observation and characterization of these transient species are paramount for a complete mechanistic understanding but remain a significant challenge. nih.gov

Emerging Techniques:

Cryospectroscopy: By conducting reactions at subzero temperatures, the lifetimes of intermediates can be extended, allowing for their characterization using techniques like UV-Vis and EPR spectroscopy. nih.gov

Infrared Ion Spectroscopy (IRIS): This mass spectrometry-based technique allows for the spectroscopic characterization of gas-phase ions, providing structural information on reactive intermediates like glycosyl cations, a concept applicable to the carbocation intermediates of this compound. nih.gov

In-situ Spectroscopy: Techniques such as in-situ NMR and IR can monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic and mechanistic data.

The application of these advanced methods will allow for the molecular characterization of previously elusive intermediates, offering unprecedented insight into the reaction pathways of this compound. nih.gov

Predictive Modeling for Reactivity and Selectivity

The ability to predict the outcome of a chemical reaction is a central goal of modern chemistry. For this compound, this involves predicting its reactivity with various nucleophiles and the selectivity between substitution and elimination pathways.

Computational and Data-Driven Approaches:

Quantum Chemical Calculations: High-level quantum chemical calculations can be used to model reaction pathways, determine transition state energies, and predict product ratios. nih.gov

Multivariate Linear Regression: Models based on multivariate linear regression have shown success in predicting nucleophilicity and reaction rates for a wide range of compounds. nih.govacs.org Applying these models to the reactions of this compound could enable semi-quantitative predictions of its reactivity. acs.org

Machine Learning: Machine learning models are emerging as powerful tools for predicting chemical reactivity and discovering new materials. researchgate.net By training these models on large datasets of reactions involving alkyl halides, it may be possible to develop predictive tools for the specific reactions of this compound. researchgate.net

The table below summarizes the potential of these predictive modeling techniques:

| Modeling Technique | Potential Application for this compound | Key Benefit |

| Quantum Chemistry | Calculation of activation energies for SN1/SN2/E1/E2 pathways | Detailed mechanistic insight |

| Multivariate Linear Regression | Prediction of reaction rate constants with various nucleophiles nih.govacs.org | Rapid screening of potential reactants nih.gov |

| Machine Learning | Prediction of major products and chemical compatibility researchgate.net | Data-driven discovery of new reactions and applications researchgate.net |

Expanding Applications in Emerging Fields

While this compound is a relatively simple molecule, its functionalized cyclohexane core is a common motif in many complex and bioactive molecules. nih.gov Future research should aim to expand the applications of this compound as a versatile building block in various emerging fields.

Potential Areas of Application:

Medicinal Chemistry: The cyclohexane scaffold is present in numerous pharmaceuticals. This compound could serve as a starting material for the synthesis of novel drug candidates. The direct functionalization of C-H bonds in cyclohexanes is a growing area of interest for creating complex molecules. researchgate.net

Materials Science: Functionalized cyclohexanes are used as monomers and additives in the production of polymers like polycarbonates. wikipedia.org this compound could be used to introduce specific properties, such as flame resistance or altered physical characteristics, into new materials.

Agrochemicals: The development of new pesticides and herbicides often relies on the synthesis of novel organic molecules. The reactivity of the bromomethyl group allows for its conversion into a wide range of other functional groups, making it a useful intermediate in the synthesis of new agrochemicals.

Catalysis: The immobilization of organometallic catalysts on solid supports, often through functionalized organic linkers, is a key area of research. nih.gov this compound could be used to create novel molecularly modified surfaces for supported nanoparticle catalysts. nih.gov

The successful development of applications in these fields will depend on the progress made in the other research areas outlined above, particularly in developing efficient and selective synthetic methods.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(bromomethyl)-3-methylcyclohexane in laboratory settings?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, safety goggles, and flame-retardant antistatic clothing to prevent skin/eye contact and electrostatic discharge .

- Ventilation : Use fume hoods or ensure outdoor/well-ventilated workspaces to avoid inhalation of vapors .

- Storage : Store in tightly sealed containers in cool (<25°C), dry areas away from ignition sources. Containers must remain upright to prevent leakage .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer :

- Analytical Techniques :

- GC-MS : Quantify purity and detect volatile impurities (retention time ~8–10 min under standard conditions) .

- NMR : Confirm structure via characteristic peaks (e.g., δ 3.4–3.6 ppm for bromomethyl protons, δ 1.0–1.2 ppm for methyl groups) .

- Cross-Referencing : Compare CAS registry data (2550-36-9) with NIST Chemistry WebBook or PubChem to validate spectral libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.